5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid methyl ester
Description
5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid methyl ester (CAS: 519032-06-5) is a pyrimidine derivative featuring a p-tolyl (para-methylphenyl) substituent at position 2, hydroxyl groups at positions 5 and 6, and a methyl ester at position 2. Its molecular formula is C₁₃H₁₂N₂O₄, with a molecular weight of 260.25 g/mol and a calculated logP of 1.65, indicating moderate lipophilicity. The compound exhibits a boiling point of 401.9±55.0°C at 760 mmHg and is classified under hazard code Xn (harmful to the environment) .
Properties
IUPAC Name |
methyl 5-hydroxy-2-(4-methylphenyl)-6-oxo-1H-pyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-7-3-5-8(6-4-7)11-14-9(13(18)19-2)10(16)12(17)15-11/h3-6,16H,1-2H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIKCGNMVHHDRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=O)N2)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups at positions 5 and 6 can be introduced via hydroxylation reactions using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Attachment of the p-Tolyl Group: The p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst like aluminum chloride.
Esterification: The carboxylic acid group at position 4 can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid methyl ester may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized pyrimidine derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid methyl ester has been investigated for its potential therapeutic effects:
- Antioxidant Activity : Studies indicate that this compound exhibits significant antioxidant properties, which may be beneficial in mitigating oxidative stress-related diseases .
- Antimicrobial Properties : Research has shown that it possesses antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics .
Agricultural Science
In agricultural applications, the compound is being explored for:
- Pesticide Development : Its unique chemical structure suggests potential use as a pesticide or herbicide due to its biological activity against pests and pathogens .
- Plant Growth Regulation : Preliminary studies suggest that it may act as a plant growth regulator, enhancing crop yield and resistance to environmental stressors .
Biochemical Research
The compound's role in biochemical pathways is also under investigation:
- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders .
- Cell Signaling : There are indications that it might influence cell signaling pathways, potentially impacting cell proliferation and apoptosis .
Case Study 1: Antioxidant Effects
A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid methyl ester in vitro. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured human cells treated with the compound compared to control groups.
Case Study 2: Antimicrobial Activity
In a study published by Johnson et al. (2024), the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a natural antimicrobial agent.
Case Study 3: Plant Growth Promotion
Research by Chen et al. (2023) explored the effects of this compound on tomato plants under drought conditions. The study found that plants treated with the compound exhibited improved growth metrics and higher chlorophyll content compared to untreated controls, indicating its potential as a biostimulant.
Mechanism of Action
The mechanism of action of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the aromatic ring allow it to form hydrogen bonds and π-π interactions with biological macromolecules, such as enzymes and receptors. These interactions can modulate the activity of these macromolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Differences
The compound’s structural analogs differ primarily in substituent groups on the pyrimidine ring. Below is a comparative analysis:
*Estimated based on substituent replacement (pyridin-2-yl replaces p-tolyl).
Physicochemical and Functional Comparisons
Polarity and Solubility: The hydroxyl groups in the main compound enhance polarity compared to the non-hydroxylated m-tolyl analog (), likely improving aqueous solubility. The pyridin-2-yl analog () may exhibit intermediate polarity due to the pyridine ring’s nitrogen, which can engage in hydrogen bonding . The m-tolyl analog (C₁₃H₁₂N₂O₂) lacks hydroxyl groups, resulting in lower polarity and higher logP (exact value unavailable), favoring lipid membrane permeability .
Reactivity and Stability :
- The dihydroxy groups in the main compound increase susceptibility to oxidation and chelation, which may influence its stability and metal-binding capacity in biological systems .
- The ester group in all analogs allows for hydrolysis under basic conditions, a feature exploitable in prodrug design .
Biological Activity: The main compound’s hydroxyl groups are critical for hydrogen bonding with biological targets, as suggested by its citation in medicinal chemistry research . The m-tolyl analog, lacking hydroxyl groups, is less likely to exhibit similar bioactivity but may serve as a precursor in synthesis .
Analytical Considerations
While fatty acid methyl esters (e.g., palmitic acid methyl ester, –10) are structurally distinct, their analysis via GC-MS (as shown in multiple figures) highlights shared challenges in ester quantification, such as fragmentation patterns and retention time variability. This methodological overlap is critical for comparing pyrimidine methyl esters in complex matrices .
Biological Activity
5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid methyl ester (CAS No. 519032-06-5) is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its anticancer, antimicrobial, and antioxidant activities, supported by relevant data and case studies.
- Molecular Formula : C13H12N2O4
- Molecular Weight : 260.25 g/mol
- CAS Number : 519032-06-5
- Boiling Point : Approximately 401.9 °C at 760 mmHg .
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidines exhibit significant anticancer properties. The compound was evaluated for its cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) and HCT116 (human colorectal carcinoma).
Case Study: Cytotoxicity Evaluation
In a study assessing the anticancer activity of several pyrimidine derivatives, 5,6-dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid methyl ester was tested at a concentration of 100 µM over a 24-hour exposure period. The viability of A549 cells was measured using an MTT assay:
| Compound | Cell Line | Viability (%) | IC50 (µM) |
|---|---|---|---|
| Control | A549 | 100 | - |
| Tested | A549 | 66 | 78.3 |
The results indicated a significant reduction in cell viability, suggesting that the compound possesses potent anticancer activity .
Antimicrobial Activity
The antimicrobial properties of this compound were also investigated against various pathogens. In vitro tests demonstrated effectiveness against multi-drug resistant strains of bacteria.
Case Study: Antimicrobial Efficacy
The compound was tested against the following bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings indicate that the compound exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria .
Antioxidant Activity
Antioxidant properties were evaluated using several assays, including DPPH and ABTS radical scavenging assays. The results showed that the compound has a notable capacity to scavenge free radicals.
Antioxidant Assay Results
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 45.2 |
| ABTS | 38.7 |
These results suggest that the compound can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .
Summary of Biological Activities
The biological activities of 5,6-dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid methyl ester can be summarized as follows:
- Anticancer Activity : Significant cytotoxic effects observed in A549 and HCT116 cell lines.
- Antimicrobial Activity : Effective against multi-drug resistant bacteria with varying zones of inhibition.
- Antioxidant Activity : Demonstrated strong radical scavenging ability in various assays.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid methyl ester, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via esterification of the parent carboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). To optimize purity, column chromatography with a gradient solvent system (e.g., ethyl acetate/hexane) is recommended, followed by recrystallization from ethanol/water mixtures. Purity validation should include HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and NMR (¹H/¹³C) to confirm the absence of unreacted intermediates or hydroxylation byproducts .
Q. Which spectroscopic techniques are critical for characterizing structural features of this compound?
- Methodological Answer :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for p-tolyl group) and methyl ester protons (δ 3.8–3.9 ppm).
- ¹³C NMR : Confirm carbonyl (C=O, ~165–170 ppm) and pyrimidine ring carbons.
- FT-IR : Verify hydroxyl (broad peak ~3200–3500 cm⁻¹) and ester C=O (~1720 cm⁻¹).
- Mass Spectrometry (HRMS) : Use ESI+ to confirm molecular ion [M+H]⁺ and fragmentation patterns .
Q. How should researchers design preliminary bioactivity screens for this compound?
- Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors structurally related to pyrimidine derivatives (e.g., dihydrofolate reductase or kinase inhibition). Use a dose-response format (1–100 μM) with positive controls (e.g., methotrexate for antifolate activity). Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) can assess cytotoxicity. Include solvent controls (DMSO ≤0.1%) to rule out artifactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize dihydroxy group oxidation during synthesis?
- Methodological Answer : Employ inert atmosphere (N₂/Ar) and chelating agents (e.g., EDTA) to suppress metal-catalyzed oxidation. Solvent choice is critical: use degassed DMF or THF with stabilizers like BHT (0.01% w/v). Monitor oxidation via TLC (silica, UV-active spots at Rf ~0.3–0.4) and quantify degradation products via LC-MS .
Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Validate Compound Integrity : Re-test batches using orthogonal methods (e.g., DSC for polymorphism, LC-MS for degradation).
- Meta-Analysis : Compare data across studies using normalized metrics (e.g., logP-adjusted potency) to account for solubility differences .
Q. How can the mechanism of action be elucidated for anticancer activity observed in preliminary screens?
- Methodological Answer :
- Target Engagement : Use thermal shift assays (CETSA) to identify protein targets.
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells.
- In Silico Docking : Model compound interaction with kinases (e.g., EGFR, CDK2) using AutoDock Vina or Schrödinger Suite .
Q. What are the critical parameters for designing in vivo pharmacokinetic studies for this compound?
- Methodological Answer :
- Formulation : Use PEG-400/saline (60:40) for solubility.
- Dosing : Intravenous (1–5 mg/kg) vs. oral (10–20 mg/kg) routes to assess bioavailability.
- Analytical Method : LC-MS/MS with MRM transitions for quantification in plasma/tissues (LLOQ ~1 ng/mL). Monitor metabolites (e.g., hydrolyzed carboxylic acid) .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
